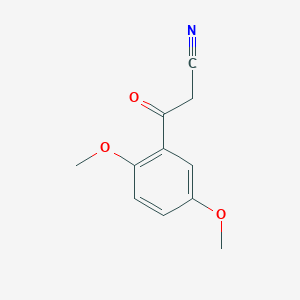
2,5-Dimethoxybenzoylacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethoxybenzoylacetonitrile is a chemical compound with the molecular formula C11H11NO3 . It is used for research purposes and is not intended for human or veterinary use.
Synthesis Analysis
The synthesis of 2,5-Dimethoxybenzoylacetonitrile can be achieved from Methyl 2,5-Dimethoxybenzoate and Acetonitrile . A detailed analysis of the synthesis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines has been discussed in a review .Molecular Structure Analysis
The molecular structure of 2,5-Dimethoxybenzoylacetonitrile consists of 11 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .科学的研究の応用
1. Role in Synthesis of Isoxazole Derivatives
2,5-Dimethoxybenzoylacetonitrile is utilized in the synthesis of isoxazole derivatives. It is derived from α-bromoacetoveratrone and potassium cyanide, showcasing its importance in organic synthesis processes. The compound displays interesting structural features like intramolecular weak hydrogen bonds, which are relevant for its reactivity and applications in chemical synthesis (Sánchez-Viesca, Berros, & Gómez, 2012).
2. Photodegradation Studies
Research on dimethoxy curcuminoids, closely related to 2,5-Dimethoxybenzoylacetonitrile, revealed that their photodegradation in acetonitrile solution depends on the position of the methoxy group on the phenyl ring. This insight is vital for understanding the stability and decomposition pathways of related compounds, which can influence their handling and storage in various research settings (Galer & Šket, 2015).
3. Photoreactions in Photoremovable Protecting Groups
In studies focused on photoremovable protecting groups, 3',5'-dimethoxybenzoin, a compound structurally similar to 2,5-Dimethoxybenzoylacetonitrile, was used. Its primary photoreactions were explored, providing insights into the release mechanisms of protecting groups in polar media. Such research has implications for controlled release in chemical and biological applications (Boudebous et al., 2007).
4. Antifungal Applications
Research has indicated the antifungal potential of 2,5-dimethoxybenzoic acid, a derivative of 2,5-Dimethoxybenzoylacetonitrile, particularly against postharvest decay pathogens of fruits like strawberries. This showcases its potential application in agricultural and food preservation research (Lattanzio et al., 1996).
5. Redox Chemistry in Wood Degradation
In the context of wood degradation, 2,5-dimethoxybenzoquinone (2,5-DMBQ), closely related to 2,5-Dimethoxybenzoylacetonitrile, plays a critical role in the redox cycle, especially in the regeneration of Fe2+ and H2O2 in brown rot fungal decay. This reveals its importance in understanding and potentially controlling biodegradation processes (Varela & Tien, 2003).
作用機序
Target of Action
The primary target of 2,5-Dimethoxybenzoylacetonitrile is the 5-HT2A receptor . This receptor is a subtype of the 5-HT2 receptor which belongs to the serotonin receptor family. Serotonin receptors regulate various biological and neurological processes such as aggression, anxiety, appetite, cognition, learning, memory, mood, nausea, sleep, and thermoregulation .
Mode of Action
2,5-Dimethoxybenzoylacetonitrile acts as a selective agonist for the 5-HT2A receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 2,5-Dimethoxybenzoylacetonitrile binds to the 5-HT2A receptor, activating it. This activation leads to a series of events and changes within the cell .
Biochemical Pathways
The activation of the 5-HT2A receptor by 2,5-Dimethoxybenzoylacetonitrile can affect various biochemical pathways. Generally, the activation of serotonin receptors can influence pathways related to mood regulation, sleep, and other neurological processes .
Pharmacokinetics
The metabolism and excretion of this compound are areas for future research .
Result of Action
The molecular and cellular effects of 2,5-Dimethoxybenzoylacetonitrile’s action are primarily related to its activation of the 5-HT2A receptor. This can lead to a variety of responses depending on the specific cell and tissue types, including changes in cell signaling and potentially influencing neurological processes .
特性
IUPAC Name |
3-(2,5-dimethoxyphenyl)-3-oxopropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-8-3-4-11(15-2)9(7-8)10(13)5-6-12/h3-4,7H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSZWIOGJISPEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethoxybenzoylacetonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(3-Chlorobenzyl)piperidin-4-yl]methylamine](/img/structure/B1325126.png)
![{[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amine](/img/structure/B1325131.png)
![1-[1-(3-Methylphenyl)-3-pyrrolidinyl]methanamine](/img/structure/B1325132.png)

![[1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1325136.png)




![7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B1325153.png)
![[1-({[(4-Fluorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B1325155.png)


